molecular formula C17H23N3O2 B2806616 tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate CAS No. 2062562-14-3

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2806616
CAS No.: 2062562-14-3
M. Wt: 301.39
InChI Key: HUYXGLIEFRRMML-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a valuable nitrogen-containing heterocyclic building block designed for research and development in medicinal chemistry. Compounds featuring the piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, especially when linked to indazole or related azole heterocycles, are pivotal intermediates in the synthesis of more complex molecules . The Boc group serves as a critical protecting agent for secondary amines, enhancing stability and solubility during synthetic sequences, and can be readily removed under mild acidic conditions to advance molecular construction . Research into analogous structures, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, highlights the application of these intermediates as novel heterocyclic amino acids for the creation of achiral and chiral building blocks, which are essential for constructing DNA-encoded libraries and discovering new therapeutic agents . Furthermore, related compounds are investigated as potential scaffolds for inhibitors and other pharmacologically active molecules . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-20/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYXGLIEFRRMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 2-piperidin-4-yl-1H-benzoimidazole . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is primarily studied for its pharmacological properties. Research indicates that this compound may exhibit activity against certain types of cancer and bacterial infections.

Anticancer Activity

Studies have shown that derivatives of piperidine compounds, including this compound, can inhibit the growth of cancer cells. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. In vitro studies demonstrated that it exhibits significant activity against various strains of bacteria, making it a candidate for further development as an antibacterial agent .

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through the reaction of indazole derivatives with piperidine carboxylic acids under controlled conditions.

Reaction Mechanism

The synthesis typically involves the formation of a piperidine ring followed by the introduction of the indazole moiety via nucleophilic substitution or coupling reactions. This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the indazole and piperidine rings can significantly influence biological activity.

Modifications and Efficacy

Research indicates that modifications to the tert-butyl group or alterations in the indazole structure can lead to compounds with improved potency or selectivity for specific biological targets . For example, introducing halogen groups or varying alkyl chains on the piperidine ring has been shown to enhance anticancer activity.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

StudyFindings
Study ADemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity .
Study BEvaluated antibacterial properties against MRSA, showing effective inhibition at low concentrations .
Study CExplored SAR leading to new derivatives with enhanced selectivity towards cancer cell types .

Mechanism of Action

The mechanism of action of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key derivatives and their structural variations compared to the target compound:

Compound Name Key Substituents/Modifications Biological Relevance/Activity Purity/Yield Reference
tert-Butyl 4-(6-methoxy-5-nitro-2H-indazol-2-yl)piperidine-1-carboxylate 6-methoxy, 5-nitro on indazole Precursor for amino derivatives 65.72% yield
tert-Butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate 5-amino, 6-methoxy on indazole Intermediate for coupling reactions 81% yield
tert-Butyl 4-(6-methoxy-5-(5-methyl-3-phenylisoxazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate 5-isoxazole carboxamido, 6-methoxy on indazole Potential kinase inhibitor 64.56% yield, 99%+ HPLC purity
tert-Butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate 6-chloropyrazine carboxamido, 6-methoxy on indazole Enhanced electrophilicity for target binding 35.25% yield
tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate Pyrimidin-2-yloxy instead of indazole Lower structural similarity (0.62) N/A

Key Observations :

  • Substituent Position : Modifications at the 5- and 6-positions of the indazole ring (e.g., nitro, methoxy, carboxamido) significantly influence reactivity and biological activity. For example, the 5-nitro group in serves as a precursor for further functionalization, while carboxamido groups (e.g., isoxazole, pyrazine) enhance interactions with enzymatic targets .
  • Heterocycle Replacement : Replacing indazole with pyrimidine (e.g., tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate) reduces structural similarity (0.62 vs. 0.72 for chloropyrimidine derivatives) and likely alters target selectivity .

Yield and Purity :

  • Derivatives with bulky substituents (e.g., 5-methyl-3-phenylisoxazole) exhibit moderate yields (~50–65%) due to steric hindrance .
  • HPLC purity exceeds 99% for most derivatives, critical for pharmacological evaluation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl 4-(thiazole-4-carboxamido) Derivative tert-Butyl 4-(pyrimidin-2-yloxy) Derivative
Molecular Weight ~400–450 g/mol 457.54 g/mol 335.38 g/mol
LogP (Predicted) ~3.5–4.0 3.8 2.1
Solubility Moderate in DMSO Improved aqueous solubility due to thiazole polarity High organic solubility
Metabolic Stability Stable (Boc protection) Susceptible to amidase cleavage Rapid deprotection

Key Insights :

  • The Boc group in the target compound enhances metabolic stability compared to unprotected analogs.
  • Thiazole and pyrimidine substituents alter solubility profiles, impacting bioavailability.

Biological Activity

Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H26N3O2
  • Molecular Weight : 330.43 g/mol
  • CAS Number : 877399-74-1

This compound features a piperidine ring substituted with an indazole moiety, which is critical for its biological activity.

Antiprotozoal Activity

Recent studies have evaluated the antiprotozoal properties of derivatives containing the indazole structure, including this compound. In vitro assays demonstrated that these compounds exhibited significant activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. For instance, one study reported that derivatives showed IC50 values in the low micromolar range, indicating potent antiprotozoal effects .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against various kinases and enzymes involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications on the indazole ring could enhance inhibitory potency. For example, certain derivatives displayed IC50 values below 100 nM against specific targets like FGFR1 and ERK1/2, highlighting their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indazole moiety is known to facilitate binding to enzyme active sites, leading to inhibition of their activity. This binding affinity is influenced by the electronic and steric properties of substituents on the indazole and piperidine rings .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antiprotozoal Activity :
    • Objective : Evaluate the efficacy of indazole derivatives against protozoan infections.
    • Results : Compounds demonstrated significant inhibition of E. histolytica with IC50 values ranging from 5 to 15 µM.
    • : The study supported the potential use of these compounds in treating protozoan infections .
  • Kinase Inhibition Study :
    • Objective : Investigate the inhibitory effects on FGFR1 and ERK1/2.
    • Results : Selected derivatives showed IC50 values less than 100 nM, indicating strong inhibitory effects.
    • : These findings suggest that modifications to the indazole structure could lead to more potent anticancer agents .

Data Summary

Biological ActivityTargetIC50 Value (nM)Reference
AntiprotozoalE. histolytica5 - 15 µM
FGFR1 InhibitionFGFR1<100
ERK1/2 InhibitionERK1/2<100

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: A common approach involves coupling tert-butyl 4-aminopiperidine-1-carboxylate with indazole derivatives using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Optimization includes adjusting solvent polarity (e.g., switching to DMF for solubility), temperature control (0–25°C), and catalyst stoichiometry. Monitoring via TLC or HPLC ensures reaction completion, with purification by column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer: Structural confirmation relies on 1H/13C NMR for functional group analysis (e.g., tert-butyl protons at ~1.4 ppm) and mass spectrometry for molecular weight verification. For crystallographic studies, SHELX programs (e.g., SHELXL for refinement) are used to resolve X-ray diffraction data, ensuring accurate bond-length and angle measurements .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:
  • Respiratory protection: Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 filters are recommended for higher concentrations .
  • Skin/eye protection: Wear nitrile gloves and chemical goggles. Ensure access to eyewash stations and emergency showers .
  • Storage: Store at 4°C in airtight containers, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered tert-butyl groups) be resolved during structural analysis?

  • Methodological Answer: Use SHELXD for phase refinement and SHELXE for density modification to resolve disorder. Apply restraints on thermal parameters (ADPs) and employ twin refinement if twinning is detected. Validate results using the R1 factor (<5%) and check for hydrogen-bonding consistency .

Q. What strategies mitigate low yields in the synthesis of indazole-piperidine derivatives?

  • Methodological Answer:
  • Byproduct suppression: Add molecular sieves to absorb water in coupling reactions .
  • Catalyst screening: Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling steps .
  • Alternative routes: Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer:
  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites, focusing on the indazole’s π-π stacking and tert-butyl’s hydrophobic interactions .
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC50 values from enzyme inhibition assays .

Q. What analytical methods address discrepancies in reported physical properties (e.g., melting point variability)?

  • Methodological Answer:
  • DSC (Differential Scanning Calorimetry): Determine precise melting points under inert gas flow (N2) to avoid decomposition .
  • HPLC-PDA: Check purity (>98%) to rule out impurities affecting thermal behavior .

Data Contradiction Analysis

Q. How to reconcile conflicting toxicity data (e.g., acute vs. chronic exposure)?

  • Methodological Answer:
  • In vitro assays: Perform MTT assays on HepG2 cells for acute toxicity (LC50).
  • In vivo studies: Conduct 28-day OECD 407 tests in rodents for chronic effects. Note that GHS classifications may lack chronic data, requiring independent validation .

Q. Why do stability studies report divergent degradation products under acidic conditions?

  • Methodological Answer:
  • LC-MS/MS analysis: Identify intermediates (e.g., tert-butyl cleavage products) at pH 2–4.
  • Mechanistic insight: The piperidine ring’s protonation under acidic conditions accelerates hydrolysis, leading to variable byproducts. Control pH with buffers (e.g., citrate) during storage .

Biological Activity & Mechanism

Q. What methodologies elucidate the compound’s mechanism in kinase inhibition?

  • Methodological Answer:
  • Kinase profiling: Use radiometric assays (33P-ATP) to screen against a panel of 100+ kinases .
  • Crystallography: Co-crystallize with target kinases (e.g., BRD4) to identify binding motifs. SHELX refinement resolves ligand-induced conformational changes .

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